A Comprehensive Technical Guide to (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester (CAS 954238-88-1)
A Comprehensive Technical Guide to (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester (CAS 954238-88-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester, with CAS number 954238-88-1, is a strategically important synthetic intermediate in the fields of medicinal chemistry and drug discovery. Its structure, featuring a chloro-substituted phenylenediamine backbone with a selectively protected amine, makes it a versatile building block for the synthesis of a variety of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group allows for regioselective reactions, enabling chemists to precisely control synthetic outcomes. This guide provides an in-depth analysis of its synthesis, physicochemical properties, quality control, and applications, with a focus on the underlying scientific principles and practical considerations for its use in a research and development setting.
Introduction: The Strategic Importance of Selectively Protected Diamines
In the intricate world of multi-step organic synthesis, the use of protecting groups is a fundamental strategy to achieve chemoselectivity.[1] A protecting group temporarily masks a reactive functional group, allowing a chemical modification to be carried out at another position in the molecule.[1] (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester is a prime example of this concept. It is derived from 4-chloro-1,2-phenylenediamine, and the introduction of the Boc protecting group on one of the amino moieties is a critical step that unlocks its synthetic potential. This selective protection allows for a wide range of chemical transformations to be performed on the free amino group, such as amide bond formation, without affecting the protected amine.
The presence of the chlorine atom on the aromatic ring further enhances the compound's utility by providing a site for cross-coupling reactions or other modifications. This combination of a selectively accessible nucleophilic amine and a modifiable aromatic ring makes it a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.
Physicochemical and Safety Profile
Due to the limited availability of specific experimental data for CAS number 954238-88-1, the following table includes a combination of data from suppliers and predicted values based on its structure and data from closely related analogs.
| Property | Value | Source |
| CAS Number | 954238-88-1 | eMolecules |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | Smolecule[2] |
| Molecular Weight | 242.70 g/mol | Smolecule[2] |
| Appearance | White to off-white solid (presumed) | Inferred from related compounds |
| Melting Point | No data available | |
| Boiling Point | 312.0±32.0 °C (Predicted) | ChemicalBook |
| Solubility | Soluble in organic solvents like acetone (presumed) | Inferred from related compounds[3] |
| Density | 1.259±0.06 g/cm³ (Predicted) | ChemicalBook |
Safety and Handling:
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Hazard Statements (presumed based on analogs): May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] May cause respiratory irritation.[4]
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Precautionary Statements:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
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Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
Synthesis and Purification: A Protocol Driven by Chemoselectivity
The synthesis of (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester hinges on the selective mono-Boc protection of 4-chloro-1,2-phenylenediamine. The key to this selectivity lies in controlling the stoichiometry of the protecting group reagent.
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of the title compound.
Caption: A generalized workflow for the synthesis and purification of (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the mono-Boc protection of phenylenediamines.
Materials:
-
4-Chloro-1,2-phenylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (optional)
-
Hexanes and Ethyl Acetate for chromatography (optional)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in THF or DCM.
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent dropwise at room temperature. The slight excess of the diamine helps to minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester.
Rationale behind experimental choices:
-
The use of a slight excess of the diamine or precise control of the Boc anhydride stoichiometry is crucial for achieving mono-protection.
-
THF and DCM are excellent solvents for this reaction as they are relatively non-polar and aprotic, preventing interference with the reaction.
-
The aqueous workup with sodium bicarbonate is to remove any unreacted Boc anhydride and acidic byproducts.
-
Column chromatography is a standard method for purifying organic compounds of moderate polarity.
Quality Control and Analytical Characterization
Ensuring the purity and identity of (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester is paramount for its successful use in subsequent synthetic steps.
Quality Control Workflow
Caption: A typical quality control workflow for (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester.
Expected Analytical Data
While specific spectra for CAS 954238-88-1 are not publicly available, the following are expected characteristic peaks based on its structure and data from analogous compounds:
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¹H NMR:
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A singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group.[6][7]
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A broad singlet for the NH proton of the carbamate.
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A broad singlet for the two protons of the free amino group.
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Aromatic protons in the range of 6.5-7.5 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR:
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (242.70 g/mol ). The isotopic pattern for one chlorine atom (approximately 3:1 ratio for M and M+2) should be observable.
-
-
Infrared (IR) Spectroscopy:
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N-H stretching vibrations for the primary amine and the carbamate NH.
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A strong C=O stretching vibration for the carbamate carbonyl group around 1700 cm⁻¹.
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C-Cl stretching vibrations in the fingerprint region.
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Applications in Drug Discovery and Development
The primary application of (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester is as a key intermediate in the synthesis of pharmaceutically active compounds. Its bifunctional nature allows for the construction of complex molecular architectures.
Role as a Synthetic Building Block
This compound is particularly useful for the synthesis of:
-
Benzimidazoles and other fused heterocycles: The two amino groups can be reacted with various electrophiles to form fused heterocyclic rings, which are common scaffolds in drug molecules.
-
Substituted anilines: The free amino group can be acylated, alkylated, or used in cross-coupling reactions to introduce diverse substituents. The Boc-protected amine can then be deprotected under acidic conditions to reveal a second reactive site.
Exemplary Synthetic Pathway
While specific examples for CAS 954238-88-1 are proprietary, its utility can be illustrated by its potential role in the synthesis of kinase inhibitors or other targeted therapies. For instance, similar molecules are used in the synthesis of drugs targeting the Fibroblast Growth Factor Receptor (FGFR) pathway, which is implicated in various cancers.[8]
Caption: A conceptual synthetic pathway illustrating the use of (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester in the construction of a complex molecule.
Conclusion
(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its carefully designed structure, featuring a selectively protected diamine and a halogenated aromatic ring, provides chemists with a powerful tool for the efficient construction of complex molecular targets. A thorough understanding of its synthesis, purification, and handling is essential for its effective utilization in the development of novel therapeutics. As research in medicinal chemistry continues to advance, the demand for such strategically designed intermediates is likely to grow, further solidifying the importance of compounds like CAS 954238-88-1.
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